sodium 2-[(Z)-2-(3-benzyl-2-quinoxalinyl)hydrazono]-3-phenylpropanoate
Description
Historical Context of Quinoxaline Derivatives in Medicinal Chemistry
Quinoxaline, a bicyclic aromatic system comprising fused benzene and pyrazine rings, has been a cornerstone of drug discovery since the mid-20th century. Initially explored for its antibacterial properties, quinoxaline 1,4-dioxides (QdNOs) emerged in the 1940s as growth promoters in livestock due to their efficacy against Gram-positive bacteria. By the 1960s, structural modifications revealed expanded therapeutic potential, including antiprotozoal and antitubercular activities. The 2010s marked a resurgence in quinoxaline research, with derivatives demonstrating selective cytotoxicity against hypoxic tumor cells and antiviral activity against respiratory pathogens like SARS-CoV-2.
The evolution of quinoxaline derivatives is characterized by strategic functionalization at the C2 and C3 positions, which modulates electronic properties and binding affinity. For instance, benzyl substitutions at C3 enhance lipophilicity, improving membrane permeability. These advancements underscore quinoxaline’s adaptability as a scaffold for addressing multidrug-resistant infections and oncological targets.
Table 1: Milestones in Quinoxaline Derivative Development
Role of Hydrazone Functionality in Bioactive Compound Design
Hydrazones, formed via condensation of hydrazides with carbonyl groups, are prized for their structural versatility and bioisosteric mimicry of peptide bonds. The -(NH-N=CH)- linkage enables conformational flexibility, facilitating interactions with diverse enzymatic pockets. In sodium 2-[(Z)-2-(3-benzyl-2-quinoxalinyl)hydrazono]-3-phenylpropanoate, the hydrazone group bridges the quinoxaline core and phenylpropanoate moiety, optimizing π-π stacking and hydrogen-bonding interactions.
Recent studies highlight hydrazones’ role in enhancing bioavailability and metabolic stability. For example, hydrazone-containing Schiff bases exhibit improved solubility in polar solvents due to their zwitterionic character, a critical factor in drug formulation. Additionally, the Z-configuration of the hydrazone group in this compound ensures planar geometry, promoting intercalation with DNA or enzyme active sites.
Table 2: Bioactive Hydrazone Derivatives and Their Applications
Properties
IUPAC Name |
sodium;(2Z)-2-[(3-benzylquinoxalin-2-yl)hydrazinylidene]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2.Na/c29-24(30)22(16-18-11-5-2-6-12-18)27-28-23-21(15-17-9-3-1-4-10-17)25-19-13-7-8-14-20(19)26-23;/h1-14H,15-16H2,(H,26,28)(H,29,30);/q;+1/p-1/b27-22-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVHYNFZKHHMFO-OUFJFOJPSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN=C(CC4=CC=CC=C4)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2N/N=C(/CC4=CC=CC=C4)\C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N4NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[(Z)-2-(3-benzyl-2-quinoxalinyl)hydrazono]-3-phenylpropanoate typically involves the condensation of 3-benzyl-2-quinoxalinecarbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with phenylpropanoic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[(Z)-2-(3-benzyl-2-quinoxalinyl)hydrazono]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenylpropanoate moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
The compound sodium 2-[(Z)-2-(3-benzyl-2-quinoxalinyl)hydrazono]-3-phenylpropanoate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article will explore its applications, supported by relevant data and case studies.
General Structure
- Molecular Formula : C20H20N4NaO2
- Molecular Weight : 368.39 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that hydrazone derivatives can inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest. In vitro studies have demonstrated the effectiveness of these compounds against various cancer cell lines, including breast and colon cancer cells.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against serine proteases, which are implicated in numerous physiological processes and disease states, including cancer metastasis and inflammation. The inhibition of these enzymes could lead to therapeutic benefits in treating such conditions.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Compounds with similar structures have been found to protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's.
Photophysical Properties
The compound's unique electronic structure allows it to exhibit interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Its ability to absorb light at specific wavelengths can be exploited in the development of sensors and light-emitting diodes (LEDs).
Drug Delivery Systems
Due to its solubility profile, this compound can be utilized in drug delivery systems. The compound can be formulated into nanoparticles or liposomes, enhancing the bioavailability of poorly soluble drugs.
Study 1: Anticancer Activity
A study conducted by Abdel-Wahab et al. (2024) demonstrated that a related hydrazone derivative exhibited selective cytotoxicity against MCF-7 breast cancer cells while sparing normal fibroblast cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Study 2: Enzyme Inhibition
Research published in the journal Phosphorus, Sulfur, and Silicon highlighted the enzyme inhibitory effects of similar compounds on serine proteases, showing potential for therapeutic applications in cancer treatment (Kariuki et al., 2023).
Study 3: Neuroprotection
In a study focusing on neuroprotection, a hydrazone derivative was shown to reduce oxidative stress markers in neuronal cell cultures, suggesting its potential use in treating neurodegenerative diseases (Abdel-Wahab et al., 2023).
Mechanism of Action
The mechanism of action of sodium 2-[(Z)-2-(3-benzyl-2-quinoxalinyl)hydrazono]-3-phenylpropanoate involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The hydrazone linkage may also interact with enzymes, leading to the inhibition of their activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Ethyl 2-[(2-Oxo-2,3-dihydroquinazolin-4(1H)-ylidene)hydrazono]-3-phenylpropanoate (Compound 6b)
Structural Differences :
- Core Heterocycle: The sodium compound contains a quinoxaline ring (two nitrogen atoms at positions 1 and 4), whereas Compound 6b features a quinazoline core (nitrogens at positions 1 and 3) with a 2-oxo group .
- Substituents: The sodium derivative has a 3-benzyl group on the quinoxaline ring, while Compound 6b lacks this substitution.
- Functional Group : The sodium carboxylate (-COO⁻Na⁺) enhances hydrophilicity, contrasting with the ethyl ester (-COOEt) in 6b, which is more lipophilic .
Physicochemical Properties :
- Melting Point : Compound 6b exhibits a melting point of 192–194°C, suggesting higher crystallinity compared to the sodium salt, which likely has a lower melting point due to ionic character.
- Yield : The synthesis of 6b achieves a moderate yield of 57.1%, indicative of challenges in hydrazone formation and purification, which may parallel the sodium compound’s synthetic efficiency .
Analytical Data :
Hydrazono-Propanoate Derivatives with Varied Heterocycles
describes two hydrazono-propanoate derivatives:
Methyl (Z)-3-oxo-3-(pyridin-2-yl)-2-(2-(tetrahydrofuran-2-yl)hydrazono)propanoate: Contains a pyridine ring and tetrahydrofuran-substituted hydrazone, offering distinct electronic effects compared to the quinoxaline-based sodium compound.
1,3-Diphenyl-2-(2-(tetrahydrofuran-2-yl)hydrazono)propane-1,3-dione: A diketone derivative with a tetrahydrofuran hydrazone, highlighting the role of electron-withdrawing groups in modulating reactivity .
Key Contrasts :
- Solubility : The sodium carboxylate group improves aqueous solubility, unlike methyl esters or diketones, which are more suited for organic phases.
Triazole and Oxadiazole Derivatives ()
These compounds emphasize:
- Synthetic Flexibility : The use of hydrazine hydrate in synthesizing semicarbazide intermediates (e.g., compound 4 in ) parallels strategies for hydrazone formation in the target sodium derivative .
Research Implications and Gaps
- Activity Prediction : The sodium compound’s benzyl group may enhance membrane permeability compared to unsubstituted analogs like 6b, but empirical data are needed.
- Stability : Ionic forms (e.g., sodium salts) often exhibit better shelf-life than esters, though pH-dependent hydrolysis risks require investigation.
- Synthetic Optimization : Lessons from ’s moderate yields (57.1% for 6b) suggest room for improving the sodium derivative’s synthesis via catalysis or solvent optimization.
Q & A
Basic Synthesis: How can the synthesis of sodium 2-[(Z)-2-(3-benzyl-2-quinoxalinyl)hydrazono]-3-phenylpropanoate be optimized for yield and purity?
Methodological Answer:
- Key Steps :
- Use condensation reactions between hydrazine derivatives and carbonyl precursors under acidic conditions (e.g., acetic acid with ammonium acetate as a catalyst) to form the hydrazone linkage .
- Optimize stoichiometric ratios (e.g., 1:1 molar ratio of quinoxalinyl hydrazine to phenylpropanoate precursor) to minimize side products.
- Reflux in ethanol or DMF for 8–12 hours, ensuring inert atmosphere (N₂/Ar) to prevent oxidation .
- Yield Improvement :
- Purify via recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .
- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) .
Advanced Synthesis: How can Z/E isomerism be controlled during hydrazone formation?
Methodological Answer:
- Kinetic vs. Thermodynamic Control :
- Z-Isomer Favored : Use low temperatures (0–5°C) and fast reaction times to trap the kinetic product .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring Z-configuration .
- Characterization :
- Confirm stereochemistry via NOESY NMR to detect spatial proximity of substituents .
- Compare experimental UV-Vis spectra with DFT-simulated Z/E isomer spectra .
Basic Characterization: What analytical techniques are critical for structural validation?
Methodological Answer:
- Essential Methods :
- Data Interpretation :
- Cross-reference with synthetic intermediates (e.g., 3-benzylquinoxaline precursors) to resolve ambiguities .
Advanced Characterization: How can tautomerism or structural isomerism affect spectral data interpretation?
Methodological Answer:
- Tautomer Detection :
- Use variable-temperature NMR (e.g., 25°C to 80°C) to observe equilibrium shifts in DMSO-d₆ .
- Compare experimental ¹³C NMR chemical shifts with DFT-calculated values for enol-keto tautomers .
- Mitigation Strategies :
- Crystallize the compound to lock a single tautomeric form for X-ray diffraction analysis .
Stability: What storage conditions prevent degradation of this hydrazone derivative?
Methodological Answer:
- Storage Protocol :
- Stability Monitoring :
- Periodically analyze via HPLC (C18 column, acetonitrile/water gradient) to detect decomposition products .
Advanced Application: How can this compound be used to study metal-ion interactions?
Methodological Answer:
- Experimental Design :
- Prepare 1 mM solutions in DMF/water (9:1 v/v) and titrate with Co(II)/Cu(II) salts .
- Monitor binding via UV-Vis (e.g., λₐᵦₛ shifts from 350 nm to 420 nm upon complexation) .
- Data Analysis :
Data Contradiction: How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Root Cause Analysis :
- Structural Variability : Check for unreported tautomerism or isomerization using HPLC chiral columns .
- Solvent Effects : Re-test activity in standardized solvents (e.g., PBS vs. DMSO) .
- Computational Validation :
- Perform molecular docking to assess if Z/E isomers interact differently with target proteins .
Reaction Mechanism: What intermediates form during acid-catalyzed condensation?
Methodological Answer:
- Proposed Pathway :
- Hydrazine Activation : Protonation of hydrazine enhances nucleophilicity for attack on carbonyl carbons .
- Tautomerization : Keto-enol shifts stabilize the hydrazone linkage .
- Experimental Evidence :
- Trap intermediates using low-temperature NMR (–40°C in CDCl₃) .
- Isolate intermediates via flash chromatography (hexane/ethyl acetate gradients) .
Table 1: Key Physicochemical Properties
| Property | Method/Result | Reference |
|---|---|---|
| Melting Point | 192–194°C (analogous hydrazone) | |
| Solubility | DMF > Ethanol > Water | |
| λₐᵦₛ (UV-Vis) | 350 nm (π→π* transition) | |
| Stability (t₁/₂ at 25°C) | >30 days (anhydrous, dark) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
